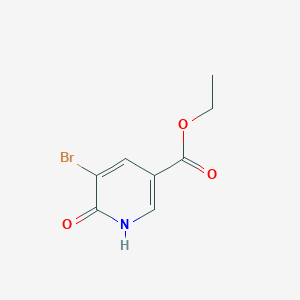

Ethyl 5-bromo-6-hydroxynicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQHDRQVVANNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Nicotinic Acid Derivatives As Synthetic Scaffolds

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds with significant importance in medicinal chemistry and organic synthesis. sci-hub.seontosight.ai They serve as fundamental scaffolds for the development of new pharmaceutical agents due to their diverse biological activities. sci-hub.seresearchgate.net The pyridine (B92270) ring system inherent in these derivatives is a common motif in many biologically active molecules.

Historically, nicotinic acid itself was one of the first treatments for dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. sci-hub.se While effective, its use has been associated with undesirable side effects. sci-hub.seresearchgate.net This has spurred extensive research into its derivatives to create new compounds with improved therapeutic profiles. researchgate.net

The chemical versatility of the nicotinic acid scaffold allows for a wide range of structural modifications. nih.gov Substitutions at various positions on the pyridine ring can lead to compounds with a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, and anti-tuberculosis properties. researchgate.netchemistryjournal.net The ability to introduce different functional groups onto the nicotinic acid backbone makes it an invaluable platform for drug discovery and the synthesis of novel organic materials. msesupplies.comcymitquimica.com

Overview of Ethyl 5 Bromo 6 Hydroxynicotinate As a Building Block in Organic Synthesis

Ethyl 5-bromo-6-hydroxynicotinate is a prime example of a versatile building block derived from nicotinic acid. cymitquimica.comachemblock.com Its utility in organic synthesis stems from the reactivity of its multiple functional groups. The bromine atom, the hydroxyl group, and the ethyl ester can all participate in various chemical transformations, allowing for the construction of more complex molecular architectures.

One common application of this compound is as a precursor in the synthesis of various heterocyclic compounds. For instance, it can be used to produce ethyl 5,6-dibromonicotinate. The bromine atom at the 5-position is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of other functional groups. evitachem.com

The synthesis of this compound itself is a subject of chemical research. A common method involves the reaction of 5-bromo-6-hydroxynicotinic acid with sulfuric acid, resulting in a high yield of the desired product. chemicalbook.com

Research Landscape and Emerging Trends for Ethyl 5 Bromo 6 Hydroxynicotinate

Current research on ethyl 5-bromo-6-hydroxynicotinate is focused on its application in the synthesis of novel compounds with potential therapeutic properties. Researchers are exploring its use in creating inhibitors of specific biological targets. For example, it has been used in the development of compounds that modulate the PD-1/PD-L1 protein/protein interaction, a key pathway in cancer immunotherapy. google.com

The compound is also being investigated for its potential biological activities, including antioxidant and anti-inflammatory properties, which could lead to the development of new drugs for a variety of health conditions. lookchem.com Furthermore, its role as a building block extends to the synthesis of complex natural products, such as certain types of alkaloids. mdpi.com

The reactivity of the compound continues to be explored. Studies have examined its behavior in various reaction types, including substitution, reduction, and oxidation reactions, to further expand its synthetic utility. evitachem.com

Scope and Academic Focus of the Research Outline

Role as a Pharmaceutical Intermediate for Drug Development

This compound is widely utilized as a pharmaceutical intermediate in the synthesis of various pharmaceutical drugs. lookchem.com Its structure allows it to be a key component in the development of new medications. The compound's utility as an intermediate stems from its reactive sites, which can be chemically modified to build more complex molecules. For instance, it has been used in the synthesis of substituted spiro[cycloalkyl-1,3'-indol]-2'(1'H)-one derivatives, which are investigated as p38 mitogen-activated kinase (MAPK) inhibitors. google.comgoogle.com In one patented synthesis, this compound is converted to its corresponding 6-bromo derivative, a key step in forming these complex spiro compounds. google.com This highlights the compound's importance as a starting material for creating novel therapeutic agents.

Utilization as a Molecular Scaffold in Drug Design and Discovery

The pyridine (B92270) core of this compound makes it an excellent molecular scaffold for drug design and discovery. A molecular scaffold is a core structure upon which new molecules with desired properties can be built. This compound provides a robust framework for the systematic development of new drugs.

This compound is a valuable starting material for the synthesis of novel pyridine-based chemical entities. The bromine and hydroxyl groups on the pyridine ring can be selectively modified to introduce a wide range of functional groups, leading to the creation of diverse libraries of compounds. For example, the synthesis of 5,6-disubstituted pyridine-2,3-dione-3-thiosemicarbazone derivatives with potential anticancer activity has been reported, starting from related dihydroxypyridine structures. nih.gov This demonstrates the potential of substituted pyridines in generating new molecules with therapeutic promise. While direct synthesis from this compound is not detailed in this specific example, the principle of using a substituted pyridine core to generate novel derivatives is well-established. nih.gov Furthermore, Suzuki cross-coupling reactions involving similar bromo-pyridine derivatives have been successfully employed to create novel pyridine-based compounds with potential biological activities. mdpi.com

The structure of this compound allows for its integration into more complex polycyclic nitrogen-containing heterocycles, such as quinolines and indolizidines. These larger, more intricate structures are often found in natural products and pharmaceutically active compounds. One approach involves using the pyridine nitrogen to form new rings. For example, N-methylation of a related methyl 5-hydroxynicotinate, followed by a [4+3] cycloaddition reaction with a diene, provides rapid access to bicyclic nitrogenous structures that resemble natural alkaloids. researchgate.net This type of reaction showcases how the pyridine scaffold can be elaborated into more complex polycyclic systems. The development of new methods for the dearomatization of pyridines and quinolines further expands the possibilities for creating complex three-dimensional structures from these heterocyclic starting materials. acs.org

Fragment-based drug design (FBDD) is a powerful method for discovering new drug candidates by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov this compound, due to its size and chemical functionality, is a suitable candidate for inclusion in fragment libraries. In FBDD, once a fragment is identified as binding to a target, it can be optimized and grown into a more potent, drug-like molecule. nih.gov The pyridine core of this compound provides a well-defined vector for chemical elaboration, allowing medicinal chemists to systematically build upon the fragment to improve its binding affinity and other pharmacological properties. nuph.edu.ua The use of FBDD has been successful in developing inhibitors for a variety of targets, including those previously considered "undruggable". nih.govfrontiersin.org

Precursor for Analogue Synthesis in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is a valuable precursor for the synthesis of analogues for SAR studies.

By systematically modifying the bromine, hydroxyl, and ester functional groups of this compound, researchers can generate libraries of related compounds. For example, in the development of inhibitors for M. tuberculosis thymidylate kinase, a related compound, methyl-5-hydroxynicotinate, was used as a starting point to synthesize a series of analogues by reacting it with various phenylboronic acids. nih.govuantwerpen.be This approach allows for the exploration of how different substituents at the 5-position of the pyridine ring affect the compound's inhibitory activity. nih.govuantwerpen.be The synthesis of such libraries is crucial for identifying the key structural features required for potent and selective biological activity and for optimizing lead compounds in the drug discovery process. nih.gov

Compound and Chemical Information

Chemical Biology Applications and Probe Development

This compound serves as a valuable and versatile building block in the field of chemical biology, primarily in the synthesis of bioactive molecules and demonstrating significant potential in the development of chemical probes. Its utility stems from a strategically functionalized pyridine core, featuring multiple reaction sites that allow for diverse chemical modifications.

The compound's role in chemical biology is most established through its use as an intermediate in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. acs.org The development of small molecules that can selectively inhibit specific kinases is a major focus of medicinal chemistry and chemical biology research, as these inhibitors can serve as powerful tools to dissect signaling pathways and as potential therapeutic agents. The core structure of this compound is a scaffold that can be elaborated through various chemical reactions to produce complex molecules designed to fit into the ATP-binding pocket of specific kinases. glpbio.comnih.gov

Beyond its role in synthesizing potential therapeutics, the structure of this compound makes it an excellent candidate for the development of chemical probes. Chemical probes are specialized small molecules used to study biological systems, for example, by visualizing cellular components or tracking the activity of an enzyme. The development of such probes often relies on a scaffold molecule that can be attached to a reporter group (like a fluorophore) and potentially a reactive group for covalent labeling of a biological target.

The potential of this compound in probe development is rooted in its distinct chemical features:

The Bromo Group: The bromine atom at the 5-position is a key functional handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These reactions allow for the straightforward attachment of a wide variety of substituents, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or reactive moieties for target engagement. For instance, a Sonogashira coupling could be used to attach an alkyne-modified fluorophore. mdpi.com

The Hydroxyl Group: The hydroxyl group at the 6-position offers another site for modification. It can be alkylated or acylated to attach linkers or reporter groups. The hydroxypyridine motif itself is found in probes designed for specific applications, such as pH-responsive MRI contrast agents. nih.govrsc.org

The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, providing an additional attachment point for bioconjugation, for instance, by forming an amide bond with an amine-containing biomolecule or linker. google.com

The design of fluorescent probes, for example, often involves linking a fluorophore to a recognition element via a chemical scaffold. nih.govevitachem.comrsc.org Given the reactivity of its functional groups, this compound is an ideal scaffold for creating libraries of probes to screen for desired biological activity. By systematically modifying the core at its bromo, hydroxyl, or ester positions, researchers can fine-tune the probe's properties, such as its solubility, cell permeability, and binding affinity for a target protein.

The following table summarizes the key functional groups of this compound and their potential applications in probe development.

| Functional Group | Position | Potential Reactions | Application in Probe Development |

| Bromo | C5 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Attachment of fluorophores, biotin tags, or other reporter groups. |

| Hydroxyl | C6 | Etherification, Esterification | Introduction of linkers; modulation of solubility and electronic properties. |

| Ethyl Nicotinate (B505614) | C3 | Hydrolysis to Carboxylic Acid, Amidation | Conjugation to biomolecules (e.g., peptides, proteins) or linker systems. |

While direct examples of probes built from this compound are not extensively documented in current literature, the established use of similarly functionalized heterocyclic compounds in probe design strongly supports its high potential in this area. a2bchem.comrsc.org Its role as a readily modifiable building block makes it a valuable asset for generating novel tools to explore complex biological processes.

Spectroscopic and Computational Characterization of Ethyl 5 Bromo 6 Hydroxynicotinate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic techniques is indispensable for the unambiguous determination of the molecular architecture of ethyl 5-bromo-6-hydroxynicotinate. These methods provide detailed information on the connectivity of atoms, their spatial arrangement, and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) data for this compound reveals characteristic signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. While specific data for the title compound is not extensively published, analysis of its isomer, ethyl 5-bromo-2-hydroxynicotinate, shows distinct aromatic proton signals. rsc.org For the methyl analog, mthis compound, the aromatic protons appear as doublets at δ 8.11 and δ 8.04 ppm, with a coupling constant of 2.3 Hz, and the methyl ester protons resonate as a singlet at δ 3.73 ppm. nih.gov For this compound, one would expect to see two distinct signals for the aromatic protons and a quartet and a triplet for the ethyl group protons, with their precise chemical shifts influenced by the electronic environment of the substituted pyridine ring.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on each unique carbon atom in the molecule. For ethyl nicotinate (B505614) derivatives, the carbon signals for the pyridine ring typically appear in the aromatic region of the spectrum (δ 120-160 ppm), while the carbonyl carbon of the ester group is found further downfield (δ 160-180 ppm). oregonstate.edu The carbons of the ethyl group will appear in the upfield region of the spectrum. oregonstate.edu For the related mthis compound, the carbonyl carbon resonates at δ 168.07 ppm, while the pyridine ring carbons appear at δ 150.22, 149.46, 124.33, and 118.41 ppm. The methyl carbon is observed at δ 61.60 ppm. nih.gov Similar shifts would be anticipated for the ethyl ester, with the addition of a signal for the methylene (B1212753) carbon of the ethyl group.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. nih.govyoutube.comscience.gov

COSY spectra establish proton-proton (¹H-¹H) coupling relationships, allowing for the identification of adjacent protons within the same spin system. nih.govyoutube.com This would be instrumental in confirming the connectivity of the aromatic protons on the pyridine ring.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each carbon signal to its attached proton(s). nih.govyoutube.com

HMBC spectra reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, such as the ethyl ester group to the pyridine ring. nih.govyoutube.com

These 2D NMR experiments, when used in concert, provide a detailed and unambiguous structural elucidation of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound: Mthis compound nih.gov

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Aromatic CH | 8.11 (d, J = 2.3 Hz) | 150.22 |

| Aromatic CH | 8.04 (d, J = 2.3 Hz) | 149.46 |

| C-Br | - | 118.41 |

| C-OH | - | 124.33 |

| C=O | - | 168.07 |

| O-CH₃ | 3.73 (s) | 61.60 |

Note: This data is for the methyl ester analog and serves as a reference. The chemical shifts for the ethyl ester will be similar but will include signals for the methylene and methyl groups of the ethyl chain.

X-ray Crystallography for Solid-State Structure Determination

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The O-H stretch of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. glpbio.com The C=O stretch of the ethyl ester would be observed as a strong, sharp band around 1700-1750 cm⁻¹. jst.go.jp Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C and C-N stretching vibrations within the pyridine ring would appear in the 1400-1600 cm⁻¹ region. jst.go.jp

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would also exhibit characteristic bands for the pyridine ring vibrations. Studies on related brominated pyridines have shown that the vibrational frequencies and intensities are sensitive to the position of the bromine atom. rsc.orgipb.pt The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Carbonyl (C=O) | Stretching | 1700-1750 (strong) |

| Aromatic C=C/C=N | Stretching | 1400-1600 |

| C-O (ester) | Stretching | 1000-1300 |

| C-Br | Stretching | 500-700 |

Mass Spectrometry (High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet, with the two peaks separated by two mass units and having similar intensities. Low-resolution mass spectrometry of the isomeric ethyl 5-bromo-2-hydroxynicotinate shows the protonated molecular ion peaks [M+H]⁺ at m/z 245.7 and 247.8, consistent with the presence of a single bromine atom. rsc.org HRMS would allow for the determination of the exact mass of this compound, which can be used to confirm its elemental composition of C₈H₈BrNO₃. remedypublications.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. ijesit.comnih.gov DFT calculations can be employed to predict the optimized geometry, electronic properties, and spectroscopic features of this compound.

Electronic Structure and Reactivity: DFT calculations can determine the distribution of electron density in the molecule, which is crucial for understanding its reactivity. The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to act as an electron donor or acceptor. ijesit.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. ijesit.com Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. bg.ac.rs

Spectroscopic Property Prediction: DFT calculations are also a powerful tool for predicting spectroscopic data. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. researchgate.net Similarly, vibrational frequencies from DFT calculations can be compared with experimental IR and Raman spectra to provide a more detailed assignment of the observed bands. ipb.ptbg.ac.rs Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum. bg.ac.rs These computational predictions, when correlated with experimental data, provide a robust and comprehensive characterization of this compound.

Conformational Analysis and Stereochemical Considerations (e.g., Atropisomerism)

The stereochemical and conformational properties of this compound are dictated by the rotational freedom around its single bonds and the potential for hindered rotation, which can give rise to atropisomerism. Atropisomers are stereoisomers resulting from restricted rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of the individual conformers. For a molecule to exhibit atropisomerism, there must be significant steric hindrance that prevents free rotation.

In the case of derivatives of this compound, particularly when coupled to another ring system, the potential for atropisomerism becomes a significant consideration. For instance, in biaryl systems involving pyridine rings, the dihedral angle between the planes of the two rings is a key determinant of their conformational state. psu.edu The presence of bulky substituents ortho to the bond linking the rings can restrict rotation, leading to stable atropisomers. researchgate.net Studies on N-C axially chiral compounds have demonstrated that restricted rotation around an N-C single bond can lead to stable atropisomeric structures. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of such molecules. These calculations can predict the rotational energy barriers and identify the most stable conformers. For example, in N-acyl tetrahydrothienopyridine derivatives, a related class of compounds, NMR spectroscopy and DFT calculations have been used to identify the presence of two distinct rotamers in solution due to restricted C-N bond rotation. researchgate.net Similarly, for this compound derivatives, computational analysis would be essential to determine if the steric bulk of the bromine atom and the ethyl nicotinate group, especially in concert with other substituents, is sufficient to induce atropisomerism.

The table below illustrates the conceptual energy barriers required for the isolation of atropisomers.

| Rotational Energy Barrier (kJ/mol) | Half-life at 300 K | Stability |

| < 80 | Very Short | Not isolable at room temperature |

| 80 - 100 | Minutes to Hours | Isolable under specific conditions |

| > 100 | Long | Stable at room temperature |

This table provides a general guideline for the stability of atropisomers based on the energy barrier to rotation.

Reaction Mechanism Elucidation through Transition State Modeling

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and optimizing synthetic routes. Transition state modeling, a cornerstone of computational chemistry, allows for the in-silico investigation of reaction pathways and the characterization of high-energy transition states that are fleeting and difficult to observe experimentally. nih.govnih.gov

For reactions involving this compound, such as its synthesis or further derivatization, DFT calculations can be employed to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, intermediates, transition states, and products, and calculating their relative energies. For instance, in the dearomatization of pyridines, DFT studies have been used to propose reaction mechanisms, such as a concerted six-membered transition state in the zinc-catalyzed hydrosilylation of quinolines. acs.orgnih.gov

The cycloaddition reactions of oxidopyridinium ions, which can be generated from 3-hydroxypyridine (B118123) derivatives, have also been studied using DFT. These calculations help to explain the observed stereoselectivity by identifying the lowest energy transition state leading to the major product. rsc.org For example, in the (4+3) cycloaddition of oxidopyridinium ions with dienes, DFT analysis of the transition states has been crucial in proposing a stepwise mechanism. rsc.org

A hypothetical reaction for the derivatization of this compound is presented below, along with the types of data that could be obtained from transition state modeling.

| Reaction Step | Computational Data Obtainable | Significance |

| Nucleophilic Aromatic Substitution | Geometry of transition state, Activation energy, Reaction thermochemistry | Predicts reaction feasibility and rate |

| Metal-Catalyzed Cross-Coupling | Structure of catalytic intermediates, Energy profile of catalytic cycle | Optimizes catalyst and reaction conditions |

| Cycloaddition Reaction | Energies of competing transition states (endo/exo), Frontier Molecular Orbital analysis | Explains and predicts stereoselectivity |

This table illustrates the application of transition state modeling to understand potential reactions involving this compound.

Computational Prediction of Interactions with Biological Targets

Identifying the biological targets of small molecules is a critical and often challenging step in drug discovery. Computational methods offer a rapid and cost-effective approach to predict potential protein targets for compounds like this compound, a process often referred to as "target fishing" or "target prediction". nih.gov These in silico techniques leverage the vast amount of data available in chemogenomics databases. nih.govrsc.org

One powerful approach is the use of Bayesian models. These models are trained on large datasets of known compound-target interactions and can predict the probability of a new compound binding to a range of biological targets based on its chemical structure. nih.govrsc.org For example, a multiple-category Laplacian-modified naïve Bayesian model, trained on extended-connectivity fingerprints of compounds, has been used to predict the most likely protein targets for compounds in the MDL Drug Data Report (MDDR) database. nih.gov Such a model could be applied to this compound to generate a ranked list of potential biological targets.

Another strategy involves integrating multiple biological signatures of a molecule, such as its physicochemical properties, predicted bioactivity profiles, and structural fingerprints, within a Bayesian framework to enhance prediction accuracy. rsc.org This "Fused Multiple Biological Signatures" (FMBS) approach has shown promise in identifying novel compound-target relationships. rsc.org

The general workflow for computational target prediction is outlined in the table below.

| Step | Description | Computational Tools |

| 1. Compound Representation | The 2D or 3D structure of the query molecule is converted into a machine-readable format (e.g., fingerprints). | Cheminformatics toolkits |

| 2. Database Comparison | The molecular representation is compared against databases of known ligands for various biological targets. | Similarity search algorithms, Bayesian models |

| 3. Target Ranking | A list of potential targets is generated and ranked based on a similarity score or a calculated probability of interaction. | Scoring functions, Machine learning models |

| 4. In Vitro Validation | The top-ranked predicted targets are then tested experimentally to confirm the interaction. | Biochemical assays, Biophysical methods |

This table outlines the typical steps involved in the computational prediction of biological targets for a small molecule.

Integration of Machine Learning for Synthetic Route Optimization and Reaction Prediction

The synthesis of complex organic molecules like derivatives of this compound can be a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are revolutionizing synthetic chemistry by providing powerful tools for retrosynthesis, reaction outcome prediction, and optimization of reaction conditions. beilstein-journals.orgresearchgate.net

Furthermore, machine learning models can predict the outcome of a chemical reaction, including the major product and the reaction yield. acs.orgmit.edunih.gov These models take the reactants and reagents as input and, based on patterns learned from experimental data, predict the most likely transformation. This can save significant time and resources by avoiding unproductive experiments. For instance, a neural network model could be trained to predict the success of various cross-coupling reactions on the 5-bromo position of the pyridine ring.

ML algorithms, particularly Bayesian optimization, are also being used to optimize reaction conditions. rsc.orgucla.eduacs.org These algorithms can efficiently explore a multidimensional parameter space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for a reaction with a minimal number of experiments. beilstein-journals.org

The table below summarizes the applications of machine learning in the synthesis of this compound and its derivatives.

| Application | Machine Learning Approach | Potential Impact |

| Retrosynthesis | Template-based models, Reinforcement learning | Rapid design of novel and efficient synthetic routes arxiv.orgarxiv.org |

| Reaction Prediction | Neural networks, Graph-based models | Avoidance of failed reactions, prediction of major products and yields acs.orgnih.gov |

| Optimization | Bayesian optimization, Design of Experiments (DoE) | Faster identification of optimal reaction conditions for higher yield and purity beilstein-journals.orgrsc.org |

This table highlights how machine learning can be integrated into the synthetic workflow for the target compound.

Future Research Directions and Perspectives

Development of Asymmetric Synthetic Methodologies

The creation of chiral molecules is paramount in pharmaceutical chemistry, as enantiomers of a drug can have vastly different biological activities. While significant progress has been made in the synthesis of pyridine (B92270) derivatives, the development of asymmetric methodologies for molecules like ethyl 5-bromo-6-hydroxynicotinate remains a key area for future exploration.

Future work will likely focus on transition-metal-catalyzed asymmetric reactions. The use of chiral phosphine (B1218219) oxide ligands with nickel-aluminum bimetallic catalysts has shown promise in controlling reactivity and selectivity in pyridine functionalization. beilstein-journals.org Further development of such catalyst systems could enable the enantioselective introduction of substituents onto the pyridine ring. Another promising avenue is the asymmetric dearomatization of the pyridine core. acs.org Copper hydride complexes with chiral phosphine ligands have been successfully used for the asymmetric 1,4-dearomatization of pyridines, providing optically active tetrahydroquinolines that serve as versatile building blocks. acs.org Applying and adapting these hydroboration and hydrosilylation reactions under chiral catalysis could yield enantiomerically enriched derivatives of this compound. acs.org Furthermore, intramolecular [4+3] cycloaddition reactions, which have been used to construct complex polycyclic systems, could be rendered asymmetric through the use of chiral catalysts, providing stereoselective access to novel nitrogenous bicyclic structures. researchgate.net

Expanding the Scope of Functionalization and Derivatization Reactions

The pyridine ring is electron-deficient, which presents challenges for certain types of functionalization, particularly electrophilic aromatic substitution. beilstein-journals.org However, modern synthetic chemistry offers a growing toolbox to overcome these hurdles. Future research will focus on expanding the variety of chemical groups that can be introduced onto the this compound scaffold and achieving higher regioselectivity.

Late-stage functionalization is a particularly powerful strategy for diversifying complex molecules. nih.gov One promising approach involves a C-H fluorination followed by nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based functional groups under mild conditions. nih.gov Transition-metal-catalyzed C-H functionalization is another major area of development, enabling direct alkylation, arylation, and borylation of the pyridine ring. beilstein-journals.org While these methods often target the C2 and C4 positions, recent advances have focused on the more challenging C3 and C5 (meta) functionalization. researchgate.netnih.gov Strategies include using temporary dearomatization to activate the ring or employing specifically designed ligands to direct catalysts to the meta position. researchgate.net For instance, a novel strategy for meta- and C5-selective C-H sulfonylation of N-amidopyridinium salts has been developed, expanding the toolbox for accessing previously unattainable structures. nih.gov

The following table summarizes modern functionalization strategies applicable to pyridine scaffolds.

| Reaction Type | Catalyst/Reagent | Position(s) Targeted | Reference |

| C-H Fluorination / SNAr | Silver / Various Nucleophiles | α to Nitrogen | nih.gov |

| C-H Borylation | Iridium | para or meta | beilstein-journals.orgresearchgate.net |

| C-H Alkylation/Arylation | Transition Metals (e.g., Palladium) | C2, C4, meta | beilstein-journals.orgresearchgate.net |

| C-H Sulfonylation | Photocatalyst-free (N-amidopyridinium salts) | C5 (meta) | nih.gov |

| Dearomatization/Functionalization | Copper Hydride / Chiral Ligands | 1,4-positions | acs.org |

Innovative Applications in Material Science and Catalysis

The structural features of this compound and its derivatives suggest potential applications beyond pharmaceuticals, particularly in material science and catalysis. The pyridine nitrogen atom can act as a ligand for metal ions, making these compounds candidates for the development of new catalysts and functional materials. researchgate.net

In material science, there is a growing interest in developing advanced synthetic scaffolds for biomedical applications, such as bone tissue engineering. frontiersin.org These scaffolds require specific properties, including biocompatibility, appropriate porosity for cell growth, and increasingly, antimicrobial characteristics. frontiersin.org Derivatives of this compound could be incorporated into polymers to create functionalized scaffolds. nih.gov The pyridine moiety could be modified to enhance cell adhesion or to bind nanoparticles that provide antimicrobial activity or improve mechanical strength. frontiersin.org For example, modifying polymer scaffolds through techniques like aminolysis can introduce amino groups that improve hydrophilicity and provide binding sites for cells, enhancing tissue regeneration. mdpi.com

In catalysis, the pyridine ring is a common component of achiral and chiral ligands used in transition-metal catalysis. ambeed.com By modifying the substituents on the this compound core, new ligands with tailored electronic and steric properties can be designed. These could find use in a variety of catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental in organic synthesis. google.com

Synergistic Combination of Experimental Synthesis with Advanced Computational Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of new molecules. This synergistic approach is particularly valuable for a versatile scaffold like this compound.

Future research will increasingly rely on computational tools such as Density Functional Theory (DFT) and molecular docking. mdpi.comresearchgate.net DFT calculations can predict the reactivity of different positions on the pyridine ring, guiding the design of regioselective functionalization reactions. researchgate.netresearchgate.net For example, computational studies can elucidate reaction mechanisms, as demonstrated in the study of pyridine C-H activation, helping to optimize catalyst and ligand design for improved reactivity and selectivity. beilstein-journals.org Molecular modeling can be used to design novel derivatives with specific properties. mdpi.com In drug discovery, docking studies can predict how a molecule will bind to a biological target, such as an enzyme or receptor, allowing for the rational design of more potent and selective inhibitors. bohrium.com This approach has been used to design nicotinic acid derivatives as potential antimicrobial agents and enzyme inhibitors. mdpi.combohrium.com This in silico screening reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Exploration of New Pharmacological Activity Mechanisms through Scaffold Modification

The nicotinic acid (a core component of the title compound) scaffold is a well-established pharmacophore found in numerous bioactive molecules and pharmaceuticals. researchgate.netacs.org Future research will undoubtedly continue to explore its potential by modifying the this compound structure to discover new pharmacological activities.

The strategy of scaffold modification allows chemists to systematically alter a molecule's structure to probe its interaction with biological systems. For this compound, the bromine atom, the hydroxyl group, and the ethyl ester are all handles for derivatization. These modifications can lead to compounds with a wide range of biological effects, including anti-inflammatory, antimicrobial, and enzyme-inhibiting activities. acs.orgnih.gov For instance, recent studies have shown that synthesizing new acylhydrazone and 1,3,4-oxadiazoline derivatives from nicotinic acid hydrazide can yield compounds with significant antibacterial activity, including against resistant strains like MRSA. bohrium.com Other work has focused on creating nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase for potential type 2 diabetes treatment or as potent anti-inflammatory agents. acs.orgnih.gov

The this compound scaffold itself has been used as a key intermediate in the synthesis of complex molecules, including inhibitors of p38 mitogen-activated protein kinase and the natural product daphnicyclidin A. google.comresearchgate.net This demonstrates its utility as a building block for structurally complex and biologically active targets. By systematically modifying the scaffold and exploring its use in the synthesis of diverse chemical libraries, future research can uncover novel structure-activity relationships and identify lead compounds for new therapeutic applications. thieme-connect.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for Ethyl 5-bromo-6-hydroxynicotinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A stepwise approach involves protecting the hydroxyl group prior to bromination to avoid side reactions. Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while controlled temperatures (60–80°C) minimize decomposition. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Solvent choice impacts reaction efficiency; for example, ethyl lactate, a green solvent, may improve sustainability without compromising yield .

Q. Which analytical techniques are essential for characterizing this compound, and how should conflicting data be reconciled?

- Methodological Answer : Use - and -NMR to confirm substituent positions and esterification. IR spectroscopy verifies hydroxyl and carbonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Conflicting data (e.g., unexpected peaks in NMR) should be cross-validated with elemental analysis or X-ray crystallography. Apply criteria from : assess data source credibility, reproducibility, and alignment with theoretical predictions .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct stability tests under varying conditions (pH, humidity) using HPLC to monitor decomposition. Pre-purify the compound to remove catalytic impurities that accelerate degradation.

Q. What are the key considerations for designing a reproducible synthesis protocol for this compound?

- Methodological Answer : Standardize stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to brominating agent) and catalyst loadings (e.g., 5 mol% Pd for cross-coupling). Document reaction parameters (time, temperature, agitation) rigorously. Use solvent properties (density, viscosity) to optimize mixing and heat transfer, as demonstrated in ethyl lactate studies .

Q. How can the purity of this compound be accurately determined, and what are common impurities encountered?

- Methodological Answer : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity. Common impurities include unreacted 5-bromonicotinic acid or ester hydrolysis byproducts. Compare retention times with authentic standards. Use melting point analysis as a secondary check; deviations >2°C indicate significant impurities.

Advanced Research Questions

Q. What computational approaches are effective in modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electrophilic aromatic substitution sites and reaction pathways. Molecular dynamics simulations model solvation effects, leveraging solvent density and viscosity data from ethyl lactate studies . Validate computational results with experimental kinetic data.

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, especially in cases of disorder or twinning?

- Methodological Answer : Use SHELXL for refinement, applying TWIN and BASF commands to address twinning. For disordered bromine positions, refine occupancy ratios and apply restraints to bond lengths/angles. High-resolution data (<1.0 Å) and low-temperature (100 K) measurements improve accuracy .

Q. What strategies are recommended for investigating the compound's role as an intermediate in multi-step syntheses, including potential side reactions?

- Methodological Answer : Isotopic labeling (- or -tags) tracks the compound’s incorporation into downstream products. Use LC-MS to identify side products (e.g., dehalogenation or ester hydrolysis). Mechanistic studies under varying pH and catalyst systems (e.g., Pd vs. Cu) elucidate competing pathways.

Q. How can researchers design experiments to elucidate the degradation pathways of this compound under various environmental conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS. Expose the compound to UV light to simulate photolytic breakdown. Compare degradation kinetics in aqueous vs. organic matrices to identify dominant pathways.

Q. What advanced statistical methods are appropriate for analyzing contradictory data in the physicochemical properties of this compound?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to identify variables (e.g., solvent polarity, temperature) causing discrepancies. Use error propagation models to quantify uncertainty in measurements like solubility or pKa. Cross-reference datasets using ’s framework: evaluate methodology consistency and source credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.